molecular formula C12H14O3 B13359996 Benzyl (R)-tetrahydrofuran-3-carboxylate

Benzyl (R)-tetrahydrofuran-3-carboxylate

Cat. No.: B13359996
M. Wt: 206.24 g/mol
InChI Key: AESYHJVBIDLNFH-LLVKDONJSA-N
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Description

Benzyl ®-tetrahydrofuran-3-carboxylate is an organic compound that features a benzyl group attached to a tetrahydrofuran ring with a carboxylate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-tetrahydrofuran-3-carboxylate typically involves the esterification of ®-tetrahydrofuran-3-carboxylic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-tetrahydrofuran-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids on solid supports can be used to facilitate the reaction, and the process may be optimized for temperature, pressure, and reactant concentrations to maximize output.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl ®-tetrahydrofuran-3-methanol.

    Substitution: Various benzyl-substituted tetrahydrofuran derivatives.

Scientific Research Applications

Benzyl ®-tetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl ®-tetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar in structure but lacks the tetrahydrofuran ring.

    Tetrahydrofuran-3-carboxylic acid: Similar but lacks the benzyl group.

    Benzyl benzoate: Contains a benzyl group but has a different ester linkage.

Uniqueness

Benzyl ®-tetrahydrofuran-3-carboxylate is unique due to the combination of the benzyl group and the tetrahydrofuran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl (3R)-oxolane-3-carboxylate

InChI

InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1

InChI Key

AESYHJVBIDLNFH-LLVKDONJSA-N

Isomeric SMILES

C1COC[C@@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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